SB-408124

Orexin Receptor Pharmacology GPCR Selectivity Neuroscience Research

SB-408124 is the definitive OX1-selective antagonist for researchers requiring isolated peripheral orexin receptor modulation without CNS confounding effects. Unlike brain-penetrant SB-334867 or dual antagonists (e.g., almorexant), its poor brain penetration enables clean experimental readouts in cardiovascular and metabolic regulation studies. With ~50–70-fold OX1 selectivity and well-characterized affinity (Ki 27 nM membrane, 57 nM whole cell), it precisely dissects OX1-specific signaling while excluding OX2-mediated effects. Superior oral bioavailability over SB-334867 enables non-invasive in vivo dosing. Recommended for peripheral OX1 target validation, orexin-A-induced grooming blockade, and bicuculline-induced endogenous glucose production studies.

Molecular Formula C19H18F2N4O
Molecular Weight 356.4 g/mol
CAS No. 288150-92-5
Cat. No. B1681496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-408124
CAS288150-92-5
SynonymsSB-408124;  SB 408124;  SB408124 free base
Molecular FormulaC19H18F2N4O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C
InChIInChI=1S/C19H18F2N4O/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3/h4-10H,1-3H3,(H2,22,23,24,26)
InChIKeyJTARFZSNUAGHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-408124 (CAS 288150-92-5): A Selective Non-Peptide Orexin OX1 Receptor Antagonist for Research Procurement


SB-408124 is a non-peptide antagonist selective for the orexin receptor subtype OX1, exhibiting approximately 50- to 70-fold selectivity for OX1 over OX2 receptors . It demonstrates high affinity for the human OX1 receptor with a Ki value of 26.9 nM in calcium mobilization assays using CHO cells stably expressing human OX1R [1]. SB-408124 is distinguished by its improved oral bioavailability compared to the older OX1 antagonist SB-334867 and its utility in blocking orexin-A induced grooming following oral administration in vivo .

Why SB-408124 Cannot Be Substituted by Other OX1 Antagonists Like SB-334867 or Dual Antagonists Like Almorexant in Research Applications


Despite belonging to the same orexin receptor antagonist class, SB-408124 cannot be simply interchanged with other OX1 antagonists or dual orexin receptor antagonists due to quantifiable differences in receptor selectivity profiles, functional antagonism characteristics, brain penetration, and oral bioavailability. For instance, while SB-334867 demonstrates blood-brain barrier permeability suitable for certain in vivo studies, SB-408124 exhibits poor brain penetration, making it less suitable for CNS-targeted research but advantageous for studies requiring peripheral OX1 antagonism [1]. Furthermore, dual antagonists like almorexant exhibit noncompetitive, pseudo-irreversible OX2 antagonism with remarkably slow dissociation rates, whereas SB-408124 provides selective, reversible OX1 antagonism [2]. These quantifiable distinctions directly impact experimental outcomes and research validity, making generic substitution inappropriate.

SB-408124 Quantitative Differentiation: Evidence-Based Procurement Guide


OX1 vs. OX2 Selectivity: SB-408124 Offers ~50- to 70-Fold Selectivity Over OX2, Distinct from Dual Antagonists

SB-408124 exhibits significant selectivity for the OX1 receptor over the OX2 receptor, with Kb values of 21.7 nM for human OX1 and 1405 nM for human OX2, representing approximately 65-fold selectivity [1]. In contrast, dual antagonists like almorexant show high affinity for both receptors (Kd of 1.3 nM for hOX1 and 0.17 nM for hOX2), while selective OX2 antagonists like EMPA lack significant OX1 affinity [2].

Orexin Receptor Pharmacology GPCR Selectivity Neuroscience Research

SB-408124 Binding Affinity (Ki = 26.9 nM) Compared to SB-334867 and SB-674042 at OX1 Receptor

In direct competition binding studies using [3H]-SB-674042 on human OX1 receptor, SB-408124 demonstrates a Ki of 57 ± 8.3 nM in whole cells and 27 ± 4.1 nM in membranes, compared to SB-334867 (99 ± 18 nM whole cell, 38 ± 3.6 nM membrane) and SB-410220 (19 ± 4.5 nM whole cell, 4.5 ± 0.2 nM membrane) [1]. Additionally, SB-408124 shows a Ki of 26.9 nM in a calcium mobilization assay using CHO cells expressing human OX1R [2].

Radioligand Binding Orexin Receptor Affinity GPCR Pharmacology

Functional Antagonism: SB-408124 Shows Partial Antagonism of Orexin-A in VTA Neurons Compared to Complete Antagonism by EMPA or Almorexant

In electrophysiological studies on rat ventral tegmental area (VTA) dopaminergic neurons, orexin-A potentiated basal firing frequency to 175 ± 17% of control. In the presence of 1 μM SB-408124 or SB-674042, the effect of orexin-A was only partially antagonized. However, in the presence of 1 μM EMPA (OX2 antagonist) or 1 μM almorexant (dual antagonist), the effect of orexin-A was completely antagonized [1].

Electrophysiology Orexin-A Signaling Ventral Tegmental Area

Brain Penetration Limitation: SB-408124 Shows Poor Brain Penetration in Vivo Compared to SB-334867

In vivo pharmacokinetic experiments revealed poor brain penetration for SB-408124, leading researchers to select SB-334867 for subsequent in vivo sleep studies. When injected in the mid-active phase, SB-334867 produced small increases in REM and non-REM sleep, whereas almorexant produced more robust sleep promotion [1].

Pharmacokinetics Blood-Brain Barrier In Vivo Studies

Oral Bioavailability: SB-408124 Shows Improved Oral Bioavailability Compared to SB-334867

SB-408124 demonstrates improved oral bioavailability compared to the older OX1 antagonist SB-334867, as noted in multiple product datasheets and reviews . It blocks orexin-A induced grooming following oral administration in vivo .

Oral Bioavailability In Vivo Pharmacology Orexin Antagonists

Optimal Research Applications for SB-408124 Based on Quantitative Differentiation Evidence


Investigating OX1-Specific Peripheral Physiological Functions Without CNS Confounding Effects

SB-408124's poor brain penetration [1] makes it uniquely suited for studies examining peripheral OX1 receptor functions, such as cardiovascular regulation (blocking orexin-A-induced arterial pressure increases [2]) or metabolic regulation (preventing bicuculline-induced increases in endogenous glucose production [3]), without the confounding effects of CNS penetration that occur with SB-334867 or dual antagonists.

Oral Dosing Studies in Rodents for Behavioral and Physiological Assays

The improved oral bioavailability of SB-408124 compared to SB-334867 enables oral administration for in vivo studies, such as blocking orexin-A induced grooming behavior . This is advantageous for experiments requiring non-invasive drug delivery and for studies where oral route mimics potential therapeutic administration.

In Vitro Characterization of OX1-Selective Signaling Pathways

With its ~50- to 70-fold selectivity for OX1 over OX2 and well-characterized affinity in both whole cell and membrane formats (Ki = 57 nM and 27 nM, respectively) [4], SB-408124 is the preferred tool for dissecting OX1-specific signaling pathways in cell-based assays, particularly when OX2-mediated effects must be excluded.

Differentiating OX1 vs. OX2 Contributions in Mixed Neuronal Populations

In systems where both OX1 and OX2 receptors are expressed, SB-408124's partial antagonism profile (as demonstrated in VTA neurons at 1 μM [5]) can be used to quantify the relative contribution of OX1 versus OX2 receptors to overall orexin-A responses, especially when used in conjunction with selective OX2 antagonists like EMPA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-408124

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.